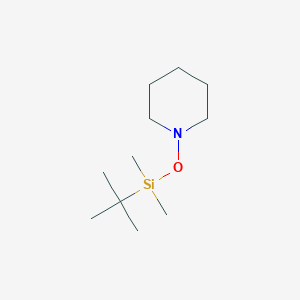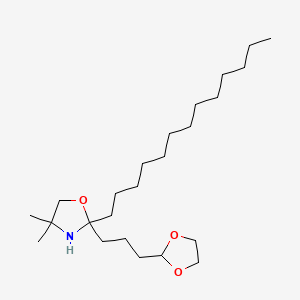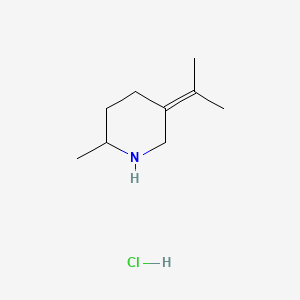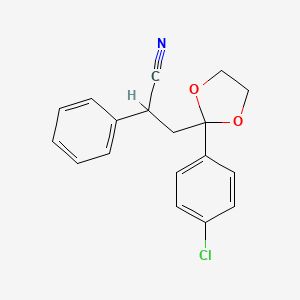![molecular formula C14H21ClN2O2 B13864535 N-[2-(4-chloro-3-nitrophenyl)ethyl]-N-propylpropan-1-amine](/img/structure/B13864535.png)
N-[2-(4-chloro-3-nitrophenyl)ethyl]-N-propylpropan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(4-chloro-3-nitrophenyl)ethyl]-N-propylpropan-1-amine is an organic compound that features a complex structure with a nitro group, a chloro group, and an amine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chloro-3-nitrophenyl)ethyl]-N-propylpropan-1-amine typically involves multi-step organic reactions. One common method starts with the nitration of 4-chloroacetophenone to introduce the nitro group. This is followed by a reduction step to convert the nitro group to an amine. The resulting amine is then alkylated with propyl bromide under basic conditions to yield the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(4-chloro-3-nitrophenyl)ethyl]-N-propylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium thiocyanate can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, secondary amines, and various substituted phenyl derivatives .
Applications De Recherche Scientifique
N-[2-(4-chloro-3-nitrophenyl)ethyl]-N-propylpropan-1-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of N-[2-(4-chloro-3-nitrophenyl)ethyl]-N-propylpropan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-chloro-2-nitrophenyl)-2-methyl-3-nitrobenzamide
- N-(4-chloro-2-nitrophenyl)-3,4,5-trimethoxybenzamide
- N-(3-chloro-2-methylphenyl)-4-(4-nitrophenyl)benzamide
Uniqueness
N-[2-(4-chloro-3-nitrophenyl)ethyl]-N-propylpropan-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications .
Propriétés
Formule moléculaire |
C14H21ClN2O2 |
|---|---|
Poids moléculaire |
284.78 g/mol |
Nom IUPAC |
N-[2-(4-chloro-3-nitrophenyl)ethyl]-N-propylpropan-1-amine |
InChI |
InChI=1S/C14H21ClN2O2/c1-3-8-16(9-4-2)10-7-12-5-6-13(15)14(11-12)17(18)19/h5-6,11H,3-4,7-10H2,1-2H3 |
Clé InChI |
QDPKCXBRSKCLMX-UHFFFAOYSA-N |
SMILES canonique |
CCCN(CCC)CCC1=CC(=C(C=C1)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[3-Chloro-4-[[(cyclopropylamino)carbonyl]amino]phenoxy]-1,2-dihydro-7-hydroxy-2-oxo-6-quinolinecarboxamide](/img/structure/B13864455.png)





![6-amino-N-[(2R,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]hexanamide](/img/structure/B13864501.png)


![1,4-Dimethyl-1H-benzo[d][1,2,3]triazole-5-yl Boronic Acid](/img/structure/B13864513.png)



![1-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methyl}piperazine Hydrochloride](/img/structure/B13864529.png)
